(R)-3-Tert-butoxycarbonylamino-3-pyridin-2-YL-propionic acid
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Overview
Description
(R)-3-Tert-butoxycarbonylamino-3-pyridin-2-YL-propionic acid is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a pyridine ring, a propanoic acid moiety, and a tert-butoxycarbonyl (Boc) protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-3-Tert-butoxycarbonylamino-3-pyridin-2-YL-propionic acid typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of organic solvents, temperature control, and the addition of specific reagents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(R)-3-Tert-butoxycarbonylamino-3-pyridin-2-YL-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
(R)-3-Tert-butoxycarbonylamino-3-pyridin-2-YL-propionic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (R)-3-Tert-butoxycarbonylamino-3-pyridin-2-YL-propionic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-Boc-L-serine methyl ester: A similar compound with a Boc-protected amino acid structure.
N-Boc-L-alanine methyl ester: Another Boc-protected amino acid derivative with a different side chain
Uniqueness
(R)-3-Tert-butoxycarbonylamino-3-pyridin-2-YL-propionic acid is unique due to its combination of a pyridine ring and a Boc-protected amino acid moiety. This structure provides distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
500788-95-4 |
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Molecular Formula |
C13H18N2O4 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(8-11(16)17)9-6-4-5-7-14-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1 |
InChI Key |
VGHPUFIBMDVHCT-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC=N1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=N1 |
Origin of Product |
United States |
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